Cas no 1784576-35-7 (Methyl 4-amino-1H-indazole-5-carboxylate)

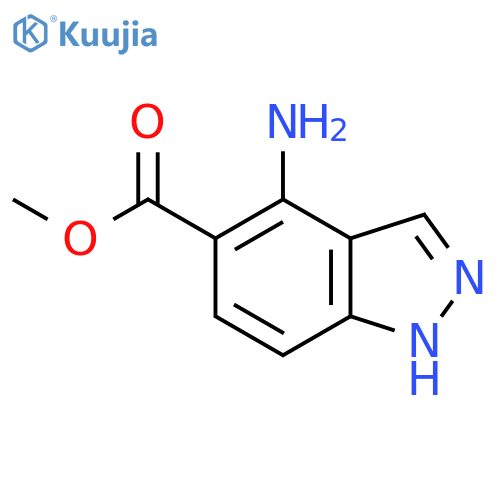

1784576-35-7 structure

商品名:Methyl 4-amino-1H-indazole-5-carboxylate

Methyl 4-amino-1H-indazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-1H-indazole-5-carboxylate

- BS-46462

- 1784576-35-7

- E71258

- Methyl4-amino-1H-indazole-5-carboxylate

-

- インチ: 1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,10H2,1H3,(H,11,12)

- InChIKey: BRIQXPYUAAYLER-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC2=C(C=NN2)C=1N)=O

計算された属性

- せいみつぶんしりょう: 191.069476538g/mol

- どういたいしつりょう: 191.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 81

Methyl 4-amino-1H-indazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1214427-1g |

Methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 1g |

$800 | 2024-07-23 | |

| Chemenu | CM363821-250mg |

methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95%+ | 250mg |

$308 | 2023-02-17 | |

| Ambeed | A1241615-100mg |

Methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 100mg |

$126.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7508-500mg |

methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 500mg |

¥2578.0 | 2024-04-23 | |

| 1PlusChem | 1P01KLPP-250mg |

Methyl4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 250mg |

$208.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7508-250mg |

methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 250mg |

¥1807.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1214427-1g |

methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 1g |

$550 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH636-200mg |

Methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 97% | 200mg |

1691.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH636-50mg |

Methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 97% | 50mg |

678.0CNY | 2021-07-17 | |

| Ambeed | A1241615-1g |

Methyl 4-amino-1H-indazole-5-carboxylate |

1784576-35-7 | 95% | 1g |

$517.0 | 2025-02-21 |

Methyl 4-amino-1H-indazole-5-carboxylate 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1784576-35-7 (Methyl 4-amino-1H-indazole-5-carboxylate) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1784576-35-7)Methyl 4-amino-1H-indazole-5-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):187.0/480.0